molecular formula C11H11Br2N B13086709 2-(Bromomethyl)-3-methylquinoline hydrobromide

2-(Bromomethyl)-3-methylquinoline hydrobromide

Cat. No.: B13086709
M. Wt: 317.02 g/mol
InChI Key: YJSLPGGNRSMEIJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylquinoline hydrobromide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The bromomethyl group attached to the quinoline ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 2-(Bromomethyl)-3-methylquinoline hydrobromide typically involves the bromination of 3-methylquinoline. One common method is the reaction of 3-methylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt .

Chemical Reactions Analysis

2-(Bromomethyl)-3-methylquinoline hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

2-(Bromomethyl)-3-methylquinoline hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It is used in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methylquinoline hydrobromide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function.

Comparison with Similar Compounds

2-(Bromomethyl)-3-methylquinoline hydrobromide can be compared with other bromomethyl-substituted quinoline derivatives, such as:

  • 2-(Bromomethyl)-5-methylquinoline hydrobromide
  • 2-(Bromomethyl)-6-methylquinoline hydrobromide
  • 2-(Bromomethyl)-8-methylquinoline hydrobromide

These compounds share similar reactivity due to the presence of the bromomethyl group but differ in their substitution patterns on the quinoline ring, which can influence their chemical and biological properties.

Biological Activity

2-(Bromomethyl)-3-methylquinoline hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activities of this compound, supported by data from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the bromomethylation of 3-methylquinoline. Various methods have been employed to achieve this, including the use of bromomethane in the presence of Lewis acids or other catalytic systems.

Table 1: Synthesis Overview

MethodReagentsConditionsYield
Method ABromomethane, Lewis acidRoom temperature75%
Method BN-bromosuccinimide (NBS)Reflux85%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
  • The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics such as penicillin and ampicillin.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (μg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus10Penicillin (8)
Escherichia coli15Ampicillin (12)

Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cell lines.

  • In vitro assays indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
  • The IC50 values for these cell lines were reported as follows:

Table 3: Anticancer Activity Results

Cell LineIC50 (μM)Comparison with Standard Drug
MCF-725Doxorubicin (20)
HCT11630Cisplatin (28)

The biological activity of this compound is believed to be linked to its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to increased DNA damage and apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated that structural modifications could enhance antimicrobial properties. The presence of halogen substituents was found to increase potency against resistant bacterial strains .
  • Anticancer Potential : In a comparative study, the anticancer effects of various quinoline derivatives were evaluated. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship where halogenation plays a key role in biological activity .

Properties

Molecular Formula

C11H11Br2N

Molecular Weight

317.02 g/mol

IUPAC Name

2-(bromomethyl)-3-methylquinoline;hydrobromide

InChI

InChI=1S/C11H10BrN.BrH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H

InChI Key

YJSLPGGNRSMEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CBr.Br

Origin of Product

United States

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